molecular formula C31H26F6N4O2 B581077 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione CAS No. 1256245-86-9

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione

Cat. No. B581077
CAS RN: 1256245-86-9
M. Wt: 600.565
InChI Key: FWJUZWUOETZTNW-SEMUBUJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione” is a complex organic molecule .


Molecular Structure Analysis

The molecular formula of the compound is C32H28F6N4O3 . The compound has a complex structure with multiple functional groups, including anilino, quinolin, and cyclobutene moieties .


Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)aniline, a related compound, has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .

Scientific Research Applications

Quinoline and Quinoxaline in Medicinal Chemistry

Quinoline and quinoxaline derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. For instance, quinoline-based compounds, including quinazoline and quinoxaline, are integral to the development of anticancer, antimicrobial, and antimalarial agents. These compounds' therapeutic significance is attributed to their structural diversity and ability to interact with biological targets, offering pathways for designing drugs with optimized efficacy and reduced toxicity. The synthesis of quinoline derivatives has been a focal point of research, with advancements in methodologies enabling the creation of novel compounds with significant bioactivities (Xiao-fei Shang et al., 2018; Salahuddin et al., 2023) .

Application in Corrosion Inhibition

Quinoline derivatives are also recognized for their applications beyond medicinal chemistry, such as in corrosion inhibition. The structural attributes of quinoline compounds enable them to adsorb onto metal surfaces, forming protective layers that mitigate corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical. The exploration of quinoline-based corrosion inhibitors is an ongoing area of research, highlighting the versatility of these compounds in industrial applications (C. Verma et al., 2020) .

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The electronic properties of quinoline and quinoxaline derivatives have been exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. These compounds are investigated for their potential as emissive materials in OLEDs, where their ability to exhibit high luminescence and charge transport is beneficial. The research in this domain aims to enhance device efficiency, operational stability, and color purity, contributing to the advancement of display and lighting technologies (B. Squeo et al., 2020) .

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26F6N4O2/c1-2-16-15-41-10-8-17(16)11-24(41)25(22-7-9-38-23-6-4-3-5-21(22)23)40-27-26(28(42)29(27)43)39-20-13-18(30(32,33)34)12-19(14-20)31(35,36)37/h2-7,9,12-14,16-17,24-25,39-40H,1,8,10-11,15H2/t16-,17-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJUZWUOETZTNW-SEMUBUJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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